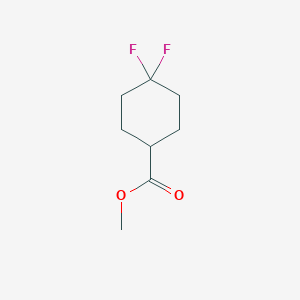

Methyl 4,4-difluorocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4,4-difluorocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYGYNWRARNCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559426 | |

| Record name | Methyl 4,4-difluorocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121629-14-9, 882855-71-2 | |

| Record name | Methyl 4,4-difluorocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121629-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4-difluorocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4,4-difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,4-difluorocyclohexanecarboxylate is a fluorinated cycloalkane derivative of significant interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group onto the cyclohexane ring imparts unique physicochemical properties that can enhance the pharmacological profile of parent molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectral analysis of this compound. Additionally, it explores the broader role of fluorinated cyclohexane moieties in drug design and their potential influence on biological signaling pathways.

Chemical and Physical Properties

This compound (CAS No. 121629-14-9) is a valuable building block in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below. The presence of the two fluorine atoms significantly influences the molecule's polarity, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemists.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂F₂O₂ | [2] |

| Molecular Weight | 178.18 g/mol | [3] |

| CAS Number | 121629-14-9 | [2] |

| Boiling Point | 181.8 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 62.4 °C | [2] |

| LogP | 1.98490 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Appearance | Not specified, likely a liquid at room temperature | |

| Solubility | Soluble in common organic solvents |

Synthesis and Purification

Synthesis: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of 4,4-difluorocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-difluorocyclohexanecarboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Experimental Protocol:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

In-Depth Technical Guide: Properties and Applications of Methyl 4,4-difluorocyclohexanecarboxylate (CAS 121629-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4-difluorocyclohexanecarboxylate, identified by CAS number 121629-14-9, is a fluorinated organic compound that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known properties, synthesis, and, most importantly, the application of this versatile synthetic intermediate in the development of potentially therapeutic agents. While direct biological activity of this compound is not extensively documented, its utility is demonstrated through the synthesis of bioactive derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 121629-14-9 | N/A |

| Molecular Formula | C₈H₁₂F₂O₂ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 181.8 °C at 760 mmHg | [3] |

| Density | 1.13 g/cm³ | [3] |

| Flash Point | 62.4 °C | [3] |

| SMILES | COC(=O)C1CCC(F)(F)CC1 | [4] |

| InChI | InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3 | N/A |

Synthetic Applications and Experimental Protocols

This compound is primarily utilized as a synthetic intermediate for the preparation of more complex molecules with potential therapeutic applications, particularly in the development of spirocyclic proline derivatives.[1][2] The introduction of the difluorocyclohexane moiety can impart favorable pharmacokinetic properties to the final compounds.

Synthesis of this compound

The title compound can be synthesized from its corresponding carboxylic acid.

Experimental Protocol:

Concentrated sulfuric acid is added dropwise to a solution of 4,4-difluorocyclohexanecarboxylic acid in methanol at 0°C. The reaction mixture is then refluxed for approximately 16 hours. After completion, the solvent is removed, and the residue is dissolved in dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate. The solvent is subsequently removed by rotary evaporation to yield this compound.[5]

Reduction to (4,4-Difluorocyclohexyl)methanol

The ester functionality can be reduced to a primary alcohol, providing another key intermediate for further elaboration.

Experimental Protocol:

Lithium aluminum hydride (LiAlH₄) is added to a solution of this compound in tetrahydrofuran at 0°C. The reaction is then stirred at 20°C for 2 hours. The reaction is quenched with water and a 1 mol/L sodium hydroxide solution, followed by filtration. The filtrate is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield (4,4-difluorocyclohexyl)methanol.[6]

Biological Relevance and Potential Therapeutic Applications

While this compound is not typically investigated for its own biological activity, it serves as a crucial starting material for the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[1] The gem-difluoro group is a key pharmacophore that can enhance the biological profile of the final molecule.

Application in the Synthesis of Bioactive Molecules

The primary documented use of this compound is in the synthesis of complex heterocyclic structures, such as spirocyclic proline derivatives, which are valuable scaffolds in drug discovery.[1] The logical workflow for the utilization of this compound in a drug discovery program is outlined in the diagram below.

Signaling Pathways and Mechanism of Action of Derivatives

Specific signaling pathways targeted by direct derivatives of this compound are not yet detailed in the scientific literature. However, based on the asserted potential for anti-inflammatory and anti-cancer applications of its derivatives, it can be hypothesized that downstream molecules may interact with key pathways in these disease areas. A conceptual diagram illustrating potential downstream signaling interactions of a hypothetical bioactive derivative is presented below.

Conclusion

This compound (CAS 121629-14-9) is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary utility lies in its role as a synthetic intermediate in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.[1] The presence of the gem-difluoro moiety is a key structural feature that can be leveraged to enhance the pharmacological properties of lead compounds. While further research is needed to fully elucidate the biological activity of its direct derivatives, the existing information strongly supports its continued use in drug discovery and medicinal chemistry research.

References

- 1. myuchem.com [myuchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Cyclohexanecarboxylic Acid, 4,4-difluoro-, Methyl Ester CAS 121629-14-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. methyl 4,4-difluorocyclohexane-1-carboxylate;CAS No.:121629-14-9 [chemshuttle.com]

- 5. 122665-97-8|4,4-Difluorocyclohexanecarboxylic acid| Ambeed [ambeed.com]

- 6. 178312-48-6|(4,4-Difluorocyclohexyl)methanol| Ambeed [ambeed.com]

Methyl 4,4-difluorocyclohexanecarboxylate molecular structure

An In-depth Technical Guide on Methyl 4,4-difluorocyclohexanecarboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

This compound (CAS: 121629-14-9) is a fluorinated derivative of a cyclohexane compound.[1][2][3] It is characterized by a cyclohexane ring with two fluorine atoms attached to the fourth carbon and a methyl ester group.[1] This structure is a valuable building block in medicinal chemistry, as the inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

The key identifiers and structural information for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | methyl 4,4-difluorocyclohexane-1-carboxylate |

| CAS Number | 121629-14-9 |

| Molecular Formula | C₈H₁₂F₂O₂ |

| Molecular Weight | 178.18 g/mol [1][3] |

| Canonical SMILES | COC(=O)C1CCC(CC1)(F)F[2][4] |

| InChI | InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3[4][5] |

| InChIKey | XHYGYNWRARNCHL-UHFFFAOYSA-N[4][5] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its application in synthesis and drug design.

Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid[5] |

| Boiling Point | 181.8 - 182 °C at 760 mmHg[2][3] |

| Density | 1.13 g/cm³[2][3] |

| Flash Point | 62.4 °C[2] |

| Vapor Pressure | 0.836 mmHg at 25°C[2] |

| LogP | 1.98490[2] |

Spectroscopic Data

While detailed experimental spectra (NMR, IR) for this compound are not widely published, predicted mass spectrometry data provides insight into its behavior in mass analysis.

Table of Predicted Collision Cross Section (CCS) Values [4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.08782 | 134.9 |

| [M+Na]⁺ | 201.06976 | 141.6 |

| [M-H]⁻ | 177.07326 | 135.6 |

| [M+NH₄]⁺ | 196.11436 | 156.8 |

| [M+K]⁺ | 217.04370 | 141.0 |

Note: For reference, the ¹H NMR spectrum of the precursor, 4,4-Difluorocyclohexanecarboxylic acid, in DMSO-d6 shows signals at δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), and 1.59 (m, 2H).[6][7]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. The synthesis of this precursor is also a critical step.

Synthesis of Precursor: 4,4-Difluorocyclohexanecarboxylic Acid

A common method for synthesizing the carboxylic acid precursor is through the hydrolysis of its ethyl ester.[6][7]

Protocol: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate [6][7]

-

Dissolve Ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (5 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon completion, dilute the mixture with ethyl acetate (EtOAc).

-

Adjust the pH of the aqueous layer to 4 using 1 M HCl.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with additional EtOAc.

-

Combine all organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure to yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid.

Synthesis of this compound

The target compound is synthesized via Fischer esterification of the carboxylic acid precursor.

Protocol: Fischer Esterification [2]

-

Suspend 4,4-Difluorocyclohexanecarboxylic acid (1 equivalent) in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of sulfuric acid dropwise.

-

Allow the reaction to warm to room temperature and then heat to 70 °C.

-

Stir the reaction for 16 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to obtain this compound.

Visualization of Synthesis and Molecular Identity

The following diagrams illustrate the experimental workflow and the logical relationships of the compound's identifiers.

Caption: Synthesis workflow for this compound.

Caption: Key molecular identifiers for this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its fluorinated structure is particularly advantageous in drug design.

-

Synthetic Intermediate: It is widely used in the synthesis of more complex molecules, notably in the development of spirocyclic proline derivatives, which are valuable scaffolds in modern drug discovery.[1]

-

Pharmaceutical Scaffolding: The difluorocyclohexane motif can improve the pharmacological profile of drug candidates. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity (pKa), and increase binding affinity to target proteins.[1]

-

Therapeutic Potential: Research suggests its utility as an intermediate for compounds targeting specific biological pathways. It has been highlighted for its potential in developing novel anti-inflammatory and anti-cancer agents.[1] The precursor, 4,4-difluorocyclohexanecarboxylic acid, has been used in the synthesis of macrolide antibiotics.[7][8][9]

References

- 1. myuchem.com [myuchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Factory Supply methyl 4,4-difluorocyclohexane-1-carboxylate, CasNo.121629-14-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 4. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 8. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [amp.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Preparation of 4,4-Difluorocyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4,4-difluorocyclohexanecarboxylic acid, a key intermediate in the development of novel therapeutics.[1][2] This document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions.

Introduction

4,4-Difluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, notably utilized in the synthesis of macrolide antibiotics and other pharmaceutical agents.[1][2] The introduction of the gem-difluoro moiety onto the cyclohexyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide explores the primary synthetic strategies for obtaining this important intermediate.

Synthetic Methodologies

Three main synthetic routes for the preparation of 4,4-difluorocyclohexanecarboxylic acid have been identified in the literature. These routes start from the readily available ethyl 4-oxocyclohexanecarboxylate and employ different strategies for the crucial fluorination step.

Route 1: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This is the final step in a multi-step synthesis and represents the most straightforward and highest-yielding conversion to the target carboxylic acid from its corresponding ethyl ester.

Route 2: Direct Fluorination of a Ketone Precursor using Diethylaminosulfur Trifluoride (DAST)

This approach involves the direct conversion of the ketone functionality in ethyl 4-oxocyclohexanecarboxylate to the gem-difluoride using diethylaminosulfur trifluoride (DAST). This reaction is known to produce a mixture of the desired product and an elimination byproduct, 4-fluoro-3-cyclohexenecarboxylic acid ethyl ester, which necessitates a purification step.[3]

Route 3: Fluorination of a Ketoxime Intermediate

This method proceeds via the formation of a ketoxime from ethyl 4-oxocyclohexanecarboxylate, followed by fluorination using hydrogen fluoride-pyridine. This route is reported to provide a good yield of the desired product, though it involves the use of highly corrosive and hazardous reagents.[3]

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic routes to 4,4-difluorocyclohexanecarboxylic acid.

| Parameter | Route 1: Hydrolysis | Route 2: DAST Fluorination (Improved Workup) | Route 3: Oxime Fluorination |

| Starting Material | Ethyl 4,4-difluorocyclohexanecarboxylate | Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4-oxocyclohexanecarboxylate |

| Key Reagents | Lithium hydroxide monohydrate, THF, Water | DAST, Dichloromethane, Hydrogen peroxide, Acetic acid | Hydroxylamine hydrochloride, Sodium acetate, Hydrogen fluoride-pyridine |

| Overall Yield | 97%[4] | 64%[3] | Good (Specific value not reported)[3] |

| Purity | High (recrystallized solid) | Requires chromatographic purification | Requires purification |

| Key Advantages | High yield, clean reaction, simple workup | Direct fluorination of the ketone | Good reported yield |

| Key Disadvantages | Requires synthesis of the difluoro ester precursor | Formation of byproduct, use of expensive reagent | Use of highly hazardous reagents |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H)[4] | Not reported for the final acid via this route | Not reported for the final acid via this route |

| ¹³C NMR | Data available from spectral databases[5] | Data available from spectral databases[5] | Data available from spectral databases[5] |

| IR Spectroscopy | Data available from spectral databases[5] | Data available from spectral databases[5] | Data available from spectral databases[5] |

Experimental Protocols

Route 1: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate [4]

-

Materials:

-

Ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol)

-

Tetrahydrofuran (THF) (12 mL)

-

Water (6 mL)

-

Lithium hydroxide monohydrate (0.420 g, 10.02 mmol)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve ethyl 4,4-difluorocyclohexanecarboxylate in THF and water in a round-bottom flask.

-

Add lithium hydroxide monohydrate to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon completion, dilute the mixture with EtOAc.

-

Adjust the pH of the aqueous layer to 4 with 1 M HCl.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer once with EtOAc.

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Concentrate the organic phase under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid (318 mg, 97% yield).

-

Route 2: Fluorination of Ethyl 4-Oxocyclohexanecarboxylate using DAST (with Improved Workup) [3]

-

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate (2.0 kg, 11.76 mol)

-

Diethylaminosulfur trifluoride (DAST) (2.0 kg, 1.06 eq)

-

Dichloromethane

-

Ethanol

-

Tetrahydrofuran (THF)

-

Sodium hydroxide

-

Acetic acid (3.0 L)

-

30% Hydrogen peroxide aqueous solution (3.0 L)

-

Saturated aqueous sodium chloride (brine)

-

-

Procedure:

-

Fluorination: Under a nitrogen atmosphere, cool DAST to -10 °C to 5 °C. Add ethyl 4-oxocyclohexanecarboxylate dropwise. Allow the reaction to naturally warm to room temperature and stir for 24 hours. This produces a mixture of ethyl 4,4-difluorocyclohexanecarboxylate and ethyl 4-fluoro-3-cyclohexenecarboxylate.

-

Hydrolysis: Pour the reaction mixture into a stirring solution of ethanol, ice, and THF at 0-5 °C. Adjust the pH to 11 with sodium hydroxide, ensuring the temperature does not exceed 60 °C. Stir the mixture overnight at room temperature to hydrolyze the esters.

-

Oxidative Workup and Purification: To the resulting mixture of carboxylic acids, add acetic acid followed by the careful dropwise addition of 30% hydrogen peroxide. Stir overnight at room temperature, then heat to 50 °C for 2 hours. Cool to room temperature and, with vigorous stirring, add saturated aqueous brine to precipitate the product.

-

Filter the precipitate to obtain 4,4-difluorocyclohexanecarboxylic acid (overall three-step yield of 64%).

-

Route 3: Synthesis via Oxime Intermediate and Fluorination [3]

-

Materials:

-

Ethyl 4-oxocyclohexanecarboxylate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Hydrogen fluoride-pyridine

-

-

Procedure:

-

Oxime Formation: React ethyl 4-oxocyclohexanecarboxylate with hydroxylamine hydrochloride in the presence of sodium acetate to form ethyl 4-(hydroxyimino)cyclohexanecarboxylate.

-

Fluorination: Treat the resulting oxime with hydrogen fluoride-pyridine to yield ethyl 4,4-difluorocyclohexanecarboxylate.

-

Hydrolysis: The resulting ester can be hydrolyzed to 4,4-difluorocyclohexanecarboxylic acid following the protocol in Route 1.

-

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of 4,4-difluorocyclohexanecarboxylic acid.

Caption: Overview of the main synthetic routes to 4,4-difluorocyclohexanecarboxylic acid.

Caption: A generalized experimental workflow for chemical synthesis.

References

- 1. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 4. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4,4-difluorocyclohexanecarboxylate: Properties and Protocols

This technical guide provides an in-depth overview of the physicochemical properties of methyl 4,4-difluorocyclohexanecarboxylate, with a focus on its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who may utilize this fluorinated cyclohexane derivative in their work. The guide includes a summary of its physical properties, detailed experimental protocols for their determination, and a discussion of its applications in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound is a fluorinated organic compound with the molecular formula C8H12F2O2.[1][2][3][4] The inclusion of fluorine atoms can significantly alter the properties of organic molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[2]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Boiling Point | 181.8 °C at 760 mmHg[1][5] |

| Density | 1.13 g/cm³[5][6] |

| Molecular Formula | C8H12F2O2[1][2][3][4] |

| Molecular Weight | 178.18 g/mol [2][4][6] |

| Flash Point | 62.4 °C[1][5] |

| Vapor Pressure | 0.836 mmHg at 25°C[1][5] |

| Refractive Index | 1.411[1] |

Synthesis and Logical Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid. This precursor is a key intermediate used in the synthesis of some macrolide antibiotics.[7][8][9] The esterification is a standard organic transformation. The following diagram illustrates a common synthetic route via Fischer esterification.

Caption: Synthetic workflow for the Fischer esterification of 4,4-difluorocyclohexanecarboxylic acid.

Experimental Protocols

The accurate determination of boiling point and density is crucial for compound identification, purity assessment, and process design. Below are detailed standard methodologies for these measurements.

1. Determination of Boiling Point (Distillation Method)

This protocol describes the determination of the atmospheric boiling point using standard distillation apparatus.

-

Apparatus: Round-bottom flask, distillation head with a thermometer adapter, condenser, receiving flask, heating mantle, and boiling chips. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate temperature reading of the vapor.

-

Procedure:

-

Place a sample of this compound (e.g., 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are securely clamped and the condenser has a steady flow of cold water.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask. This temperature should remain constant for the majority of the distillation process for a pure compound.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed value of 181.8 °C is standardized to 760 mmHg.[1][5]

-

2. Determination of Density (Pycnometer Method)

This protocol outlines the use of a pycnometer (specific gravity bottle) for the precise measurement of density.

-

Apparatus: Pycnometer of a known volume (e.g., 5 or 10 mL), analytical balance (accurate to ±0.0001 g), and a constant-temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer. Measure and record its empty mass (m_pyc).

-

Fill the pycnometer with distilled water and place it in a constant-temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and measure the mass of the pycnometer filled with water (m_water).

-

Empty and thoroughly dry the pycnometer again.

-

Fill the pycnometer with the sample, this compound, and repeat the thermal equilibration and mass measurement as in step 3 to get the mass of the pycnometer filled with the sample (m_sample).

-

Calculate the density of the sample using the following formula:

Density_sample = [(m_sample - m_pyc) / (m_water - m_pyc)] * Density_water

where Density_water is the known density of water at the experimental temperature.

-

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis and drug discovery.[2]

-

Drug Discovery: It is particularly valuable in the synthesis of complex molecules like spirocyclic proline derivatives, which are important scaffolds in modern medicinal chemistry.[2]

-

Medicinal Chemistry: The gem-difluoro group on the cyclohexane ring is a bioisostere for a carbonyl group, which can improve metabolic stability and modulate receptor binding affinity. This has led to its investigation in the development of potential anti-cancer and anti-inflammatory agents.[2]

References

- 1. echemi.com [echemi.com]

- 2. myuchem.com [myuchem.com]

- 3. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]

- 4. myuchem.com [myuchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Factory Supply methyl 4,4-difluorocyclohexane-1-carboxylate, CasNo.121629-14-9 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 7. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]

- 8. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [amp.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Solubility of Methyl 4,4-difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4,4-difluorocyclohexanecarboxylate, a fluorinated organic compound with applications in organic synthesis and drug discovery.[1][2] Due to its fluorinated structure, this compound presents unique properties that are of significant interest in medicinal chemistry for the development of novel pharmaceuticals.[1] The introduction of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of molecules to their biological targets.[1]

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties offer insights into its likely behavior in different solvent environments.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂F₂O₂ | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 181.8 °C at 760 mmHg | [3] |

| Density | 1.13 g/cm³ | [3] |

| LogP | 1.98490 | [3] |

Solubility Profile

Direct quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively documented in scientific literature. However, based on its chemical structure and the general principles of solubility, a qualitative assessment can be made. The molecule contains a non-polar cyclohexyl ring and a polar ester group. The presence of two fluorine atoms increases the molecule's polarity and can influence its interactions with solvents.

It is stated to be soluble in organic solvents.[4] The principle of "like dissolves like" suggests that the compound will be more soluble in solvents with similar polarity. The LogP value of approximately 2 suggests a greater solubility in lipophilic (non-polar) environments compared to aqueous (polar) environments.

Below is a table predicting the qualitative solubility of this compound in various common solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble to Very Slightly Soluble | The non-polar cyclohexane backbone and the lack of hydrogen bond donating groups limit solubility in water. |

| Ethanol | Polar Protic | Soluble | The ethyl group provides some non-polar character, while the hydroxyl group can interact with the ester, making it a suitable solvent. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone is intermediate, and it can act as a hydrogen bond acceptor, facilitating dissolution. |

| Dichloromethane | Polar Aprotic | Soluble | Dichloromethane is a good solvent for a wide range of organic compounds and is expected to readily dissolve this ester.[5] |

| Toluene | Non-polar Aromatic | Soluble | The non-polar nature of toluene aligns well with the cyclohexyl ring of the solute. |

| Hexane | Non-polar Aliphatic | Soluble | As a non-polar solvent, hexane should effectively solvate the non-polar portion of the molecule. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the principle of reaching equilibrium saturation of the solvent with the solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess is to ensure that a saturated solution is formed.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the presence of undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solute from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

References

theoretical properties of difluorinated organic compounds

An In-depth Technical Guide to the Theoretical Properties of Difluorinated Organic Compounds

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for significant modulation of a molecule's physicochemical and pharmacological profile with minimal steric perturbation.[1][4][5][6]

Among the various fluorination strategies, difluorination has emerged as a particularly powerful tool. This guide focuses on the two primary motifs, geminal-difluorination (where two fluorine atoms are attached to the same carbon, creating a CF₂ group) and vicinal-difluorination (where fluorine atoms are on adjacent carbons), providing researchers, scientists, and drug development professionals with a detailed overview of their theoretical properties, impact on drug-like characteristics, and the experimental protocols used for their evaluation.

Core Theoretical Properties and Their Implications

The introduction of two fluorine atoms imparts profound electronic and conformational effects that are central to their utility in drug design.

Electronic Effects of Geminal-Difluorination

The CF₂ group is a potent modulator of local electronic environments primarily through a strong inductive effect.

-

Inductive Electron Withdrawal and pKa Modulation: The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect. This significantly influences the acidity or basicity (pKa) of nearby functional groups. For instance, placing a CF₂ group near a basic amine will lower its pKa, reducing its protonation state at physiological pH. This can be strategically used to decrease unwanted interactions with off-target ion channels or improve cell permeability. Conversely, it increases the acidity of proximal carboxylic acids.[7][8] Studies on functionalized cycloalkanes have shown that the influence of the CF₂ moiety on pKa is a predictable consequence of this inductive effect.[7][8][9]

-

Bioisosterism: The gem-difluoromethylene group is often employed as a non-hydrolyzable bioisostere of a carbonyl group (ketone).[2][10] It can mimic the carbonyl's dipole moment and geometry without being susceptible to metabolic reduction. It can also serve as a more stable isostere for a bridging ether oxygen in phosphoanhydride bonds.[10]

Stereoelectronic and Conformational Effects of Vicinal-Difluorination

Vicinal difluorination is a sophisticated strategy for controlling the three-dimensional shape of a molecule, which is critical for optimizing its binding to a biological target.

-

The Gauche Effect: In 1,2-difluoroethane and related structures, the conformation where the two C-F bonds are gauche (at a dihedral angle of approximately 60°) is energetically favored over the anti conformation (180°).[11][12][13] This preference is attributed to stabilizing hyperconjugative interactions (e.g., σCH→σ*CF).[11] This effect provides a powerful tool to lock otherwise flexible alkyl chains into a desired three-dimensional arrangement.[11][14]

-

Conformational Mimicry: The stereochemistry of the vicinal difluoride dictates the resulting chain conformation.

This strategy has been successfully used in histone deacetylase (HDAC) inhibitors, where an extended linker geometry was found to be optimal for binding, and the threo-difluorinated analog proved more potent than its erythro counterpart.[11]

Quantitative Impact on Physicochemical and ADME Properties

The theoretical effects of difluorination translate into measurable changes in key drug-like properties. The following tables summarize quantitative data from comparative studies.

Table 1: Effect of Gem-Difluorination on Acidity/Basicity (pKa)

| Parent Compound Functional Group | Position of CF₂ | Change in pKa (ΔpKa) | Reference |

|---|---|---|---|

| Carboxylic Acid | α-position | Decreased by ~1-2 units | [7] |

| Amine | α-position | Decreased by ~2-3 units | [7] |

| Bicyclic Amine | β-position | Decreased by 0.3 - 0.5 units |[8] |

Table 2: Effect of Difluorination on Lipophilicity (LogP/LogD) The impact on lipophilicity is complex and highly dependent on the overall molecular context, including ring size and the nature of other functional groups.[7][9]

| Compound Class | Modification | Change in LogP (ΔLogP) | Reference |

|---|---|---|---|

| Functionalized Cycloalkanes | Gem-difluorination | Complex trends, context-dependent | [7][9] |

| Bicyclic System | Gem-difluorination | Decreased by 0.54 - 0.55 units | [8] |

| Sulfoximine Series | Gem-difluorination at methyl | Increased by ~0.6 units per F |[8] |

Table 3: Effect of Difluorination on Metabolic Stability Fluorination is a widely used strategy to block metabolic oxidation by replacing a labile C-H bond with a stronger C-F bond.[1][4][15]

| Compound Class | Modification | Observation | Reference |

|---|---|---|---|

| Functionalized Cycloalkanes | Gem-difluorination | No change or slight improvement | [7][9] |

| Camptothecin Analogs | Difluoromethylenedioxy | Increased metabolic stability, enabled oral administration | [15] |

| Macrocyclic System | Gem-difluoroalkoxy | Decreased metabolic stability* |[16][17] |

*Note: In some cases, conformational changes induced by fluorination can expose other parts of the molecule to metabolism, leading to a counterintuitive decrease in stability.[16][17]

Key Experimental Protocols

Evaluating the impact of difluorination requires robust and standardized experimental methods. Below are detailed protocols for two fundamental assays.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To measure the partition coefficient of a compound between n-octanol and water.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare buffers for the aqueous phase (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing and allowing the phases to separate.

-

Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer (e.g., 1:1 v/v).

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

-

Thaw cryopreserved Human Liver Microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the buffer.

-

Prepare a solution of the NADPH regenerating system (cofactor) as per the manufacturer's instructions.

-

Prepare the test compound and a positive control (a compound with known metabolic liability, e.g., Verapamil) at a starting concentration (e.g., 1 µM).

-

-

Incubation:

-

Pre-warm the HLM suspension and buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.

-

Immediately add the test compound to the mixture. This is the T=0 time point.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed to pellet the protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

-

-

Data Calculation:

-

Plot the natural logarithm of the percent remaining parent compound versus time.

-

The slope of the line gives the elimination rate constant, k.

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration])

-

Visualizations of Key Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex relationships and processes involved in the study of difluorinated compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 9. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Role of Methyl 4,4-difluorocyclohexanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4-difluorocyclohexanecarboxylate and its derivatives, particularly 4,4-difluorocyclohexanecarboxylic acid, are valuable building blocks in modern medicinal chemistry. The introduction of the gem-difluoro group onto the cyclohexane ring offers a strategic approach to modulate the physicochemical properties of drug candidates. This structural modification can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

One of the most prominent examples of the successful application of the 4,4-difluorocyclohexyl moiety is in the development of Maraviroc, a first-in-class CCR5 antagonist for the treatment of HIV-1 infection.[2][3] The presence of the 4,4-difluorocyclohexyl group in Maraviroc is crucial for its potent antiviral activity and favorable safety profile, particularly the lack of affinity for the hERG ion channel.[4] These application notes will focus on the use of 4,4-difluorocyclohexanecarboxylic acid in the synthesis of Maraviroc, providing detailed protocols, quantitative data, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

Table 1: Biological Activity of Maraviroc

| Compound | Target | Assay | IC₅₀ (nM) | Cell Line | Virus Strain |

| Maraviroc | CCR5 | Antiviral Activity | 2.0 (geometric mean) | PBMCs | 43 primary isolates (various clades) |

| Maraviroc | CCR5 | gp120 Binding Inhibition | - | Cell-based assay | - |

| Maraviroc | hERG Ion Channel | Binding Assay | >10,000 | - | - |

IC₅₀: Half maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells. Data compiled from multiple sources.[5]

Table 2: Pharmacokinetic Properties of Maraviroc

| Parameter | Value | Species | Administration |

| Bioavailability | 23% (100 mg dose) - 33% (300 mg dose) | Human | Oral |

| Tₘₐₓ | 0.5 - 4 hours | Human | Oral |

| Half-life (t₁/₂) | ~16 hours | Human | Oral |

| Protein Binding | ~76% | Human | In vitro |

| Metabolism | Primarily by CYP3A4 | Human | In vivo |

| Excretion | ~23% renal clearance | Human | In vivo |

Tₘₐₓ: Time to reach maximum plasma concentration. Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid from this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

-

Add lithium hydroxide monohydrate (5 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully acidify the mixture to a pH of approximately 4 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer one more time with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[9]

Protocol 2: Amide Coupling of 4,4-Difluorocyclohexanecarboxylic Acid to Synthesize a Maraviroc Precursor

This protocol outlines a general procedure for the amide bond formation, a key step in the synthesis of Maraviroc.

Materials:

-

4,4-Difluorocyclohexanecarboxylic acid

-

Amine coupling partner (e.g., the β-amino ester intermediate of Maraviroc)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents and equipment (e.g., aqueous solutions for washing, separatory funnel, silica gel for chromatography)

Procedure:

-

Dissolve 4,4-Difluorocyclohexanecarboxylic acid (1 equivalent) and the amine coupling partner (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the organic base (1.5-2 equivalents) to the mixture.

-

In a separate container, dissolve the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.

-

Add the solution of the coupling agent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH₄Cl).

-

Perform a standard aqueous work-up: wash the organic layer sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[3][10][11]

Mandatory Visualization

Caption: Mechanism of HIV-1 entry and its inhibition by Maraviroc.

References

- 1. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 5. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of N-Substituted 4,4-Difluorocyclohexanecarboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The gem-difluoro motif, particularly on a cyclohexane ring, offers a unique combination of conformational rigidity and altered electronics that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The 4,4-difluorocyclohexane moiety serves as a valuable bioisostere, providing a lipophilic yet polar substituent that can favorably impact a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. This document provides detailed protocols for the synthesis of N-substituted 4,4-difluorocyclohexanecarboxamides, versatile intermediates in the development of novel therapeutics. The direct amidation of Methyl 4,4-difluorocyclohexanecarboxylate with a range of amines offers an efficient and atom-economical route to these valuable building blocks.

Reaction of this compound with Amines: An Overview

The reaction of this compound with primary and secondary amines results in the formation of the corresponding N-substituted 4,4-difluorocyclohexanecarboxamides. This transformation is a nucleophilic acyl substitution where the amine displaces the methoxy group of the ester. Various methods can be employed to facilitate this reaction, including thermal conditions, acid or base catalysis, and the use of coupling agents. A particularly effective and sustainable approach is the use of a strong base, such as sodium tert-butoxide, under solvent-free conditions. This method is advantageous due to its simplicity, mild reaction conditions, and reduced environmental impact.[1][2]

Quantitative Data Summary

The following table summarizes representative data for the amidation of cyclic esters with various amines, providing an indication of expected yields and reaction conditions. While specific data for this compound is limited in publicly available literature, the data for analogous systems demonstrates the feasibility and efficiency of the direct amidation approach.

| Ester Substrate | Amine Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Cyclohexanecarboxylate | Benzylamine | NaOtBu | None | 25 | 0.5 | 92 |

| Methyl Cyclohexanecarboxylate | Aniline | NaOtBu | None | 25 | 1 | 85 |

| Methyl Cyclohexanecarboxylate | Piperidine | NaOtBu | None | 25 | 0.5 | 95 |

| Ethyl Benzoate | Benzylamine | NaOtBu | None | 25 | 0.5 | 98 |

| Ethyl Benzoate | 4-Fluoroaniline | NaOtBu | None | 25 | 1 | 88 |

| Methyl 3-Methylbenzoate | 4-Methylaniline | KHMDS | THF | 25 | 0.25 | 94 |

This table is a compilation of representative data from similar reactions to illustrate the general efficacy of the method. Actual results with this compound may vary.

Experimental Workflow

Caption: General workflow for the solvent-free amidation of this compound.

Detailed Experimental Protocol: Sodium tert-Butoxide Mediated Amidation (Solvent-Free)

This protocol is adapted from established procedures for the direct amidation of unactivated esters.[1][2]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium tert-butoxide (NaOtBu)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Mortar and pestle or a suitable reaction vessel for solid-phase mixing

Procedure:

-

Reactant Preparation: In a clean and dry mortar, add this compound (1.0 equiv), the desired amine (1.1 equiv), and sodium tert-butoxide (1.2 equiv).

-

Reaction Initiation: Grind the mixture gently with a pestle at room temperature for the time indicated by reaction monitoring (typically 0.5-2 hours). For liquid amines, the reactants can be stirred vigorously in a round-bottom flask. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Upon completion of the reaction, carefully quench the reaction mixture by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4,4-difluorocyclohexanecarboxamide.

Safety Precautions:

-

Handle sodium tert-butoxide in a fume hood as it is a corrosive and moisture-sensitive solid.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated area.

Applications in Drug Development

The resulting N-substituted 4,4-difluorocyclohexanecarboxamides are valuable intermediates for the synthesis of a wide range of biologically active molecules. The introduction of the 4,4-difluorocyclohexyl moiety can lead to compounds with improved therapeutic profiles.

A notable application of this scaffold is in the development of modulators of the interleukin-17 (IL-17) signaling pathway . A patent has described a series of novel difluorocyclohexyl derivatives as IL-17 modulators for the potential treatment of inflammatory and autoimmune diseases.[3] The amide linkage serves as a key structural element for linking the fluorinated core to other pharmacophoric groups.

The logical relationship for the application of this chemistry in drug discovery is outlined below:

Caption: Drug discovery workflow utilizing 4,4-difluorocyclohexanecarboxamides.

By synthesizing a library of these amides with diverse amine inputs, researchers can explore the structure-activity relationships (SAR) and identify lead compounds for further optimization in various therapeutic areas, including but not limited to inflammation, oncology, and infectious diseases. The robust and efficient synthesis protocol detailed herein provides a practical tool for medicinal chemists to access these promising fluorinated building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions [organic-chemistry.org]

- 3. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Ester Hydrolysis of Methyl 4,4-difluorocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the hydrolysis of Methyl 4,4-difluorocyclohexanecarboxylate to its corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid. This transformation is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The protocols outlined below cover acidic, basic (saponification), and enzymatic hydrolysis methods.

Introduction

This compound is a fluorinated aliphatic ester. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the ester group. Ester hydrolysis is a fundamental reaction in organic synthesis that cleaves an ester into a carboxylic acid and an alcohol.[1][2] The choice of hydrolysis method—acid-catalyzed, base-catalyzed, or enzymatic—depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions.

Data Summary of Hydrolysis Protocols

The following table summarizes the key parameters for the different hydrolysis methods described in this document.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Enzymatic Hydrolysis |

| Reagents | Dilute strong acid (e.g., HCl, H₂SO₄), Water | Strong base (e.g., NaOH, KOH, LiOH) | Hydrolase enzyme (e.g., Lipase) |

| Solvent | Water, co-solvents (e.g., THF, Dioxane) | Water, Alcohol (e.g., Ethanol, Methanol), or a mixture | Aqueous buffer (e.g., phosphate buffer), co-solvents |

| Temperature | Elevated temperatures (Reflux) | Room temperature to elevated temperatures | Typically mild (Room temperature to ~40°C) |

| Reaction Time | Several hours to overnight | Typically faster than acid-catalyzed | Varies (hours to days) |

| Reversibility | Reversible[2] | Irreversible[1][2] | Generally irreversible under reaction conditions |

| Product | Carboxylic acid and Methanol | Carboxylate salt and Methanol | Carboxylic acid and Methanol |

| Work-up | Extraction | Acidification then extraction | Extraction |

| Key Considerations | Requires excess water to drive equilibrium.[2] | Stoichiometric amount of base is consumed.[1] | High selectivity, mild conditions.[3][4] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using a dilute strong acid as a catalyst. This reaction is reversible and requires an excess of water to be driven to completion.[2]

Materials:

-

This compound

-

Dilute Hydrochloric Acid (e.g., 3 M HCl) or Sulfuric Acid (e.g., 1.5 M H₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable amount of the dilute acid solution. A co-solvent like THF or dioxane can be added to improve solubility.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). The reaction may take several hours to overnight to reach completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4,4-difluorocyclohexanecarboxylic acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This method, also known as saponification, utilizes a stoichiometric amount of a strong base to irreversibly hydrolyze the ester.[1][2]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Water

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (e.g., 1 M HCl) for acidification

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a mixture of methanol (or ethanol) and water in a round-bottom flask.

-

Add a stoichiometric amount (typically 1.1 to 1.5 equivalents) of sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.

-

Monitor the reaction by TLC, GC, or LC-MS until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by slowly adding dilute hydrochloric acid. The carboxylic acid product should precipitate out if it is a solid.

-

Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude 4,4-difluorocyclohexanecarboxylic acid.

-

Purify the product by recrystallization or column chromatography as needed. A patent describing a similar hydrolysis of the ethyl ester suggests stirring overnight at room temperature after the addition of sodium hydroxide.[5]

Protocol 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and potentially selective alternative for ester cleavage, which can be advantageous for sensitive substrates.[3][4] Lipases are commonly used for this purpose.

Materials:

-

This compound

-

A suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia)

-

Phosphate buffer (e.g., pH 7.0)

-

A water-miscible co-solvent (e.g., THF, acetone) if needed for solubility

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Dilute Hydrochloric Acid (e.g., 1 M HCl) for acidification

-

Anhydrous Sodium Sulfate

-

Incubator shaker

-

Centrifuge (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, prepare a solution of this compound in a phosphate buffer. A small amount of a co-solvent can be added to aid solubility.

-

Add the selected lipase to the reaction mixture. The optimal enzyme loading should be determined experimentally.

-

Incubate the mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

-

Monitor the pH of the reaction. As the carboxylic acid is formed, the pH will decrease. A pH-stat can be used to maintain a constant pH by the controlled addition of a dilute base, or the reaction can be allowed to proceed and monitored by other analytical methods (TLC, HPLC).

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetone and then filtering).

-

Acidify the reaction mixture to pH ~2 with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 4,4-difluorocyclohexanecarboxylic acid.

-

Further purification can be achieved by chromatography or recrystallization.

Visualized Workflows

Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.

Caption: Workflow for Base-Catalyzed Ester Hydrolysis.

Caption: Workflow for Enzymatic Ester Hydrolysis.

References

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

Probing Enzyme Functions with Methyl 4,4-difluorocyclohexanecarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are powerful tools in chemical biology and drug discovery for investigating enzyme mechanisms and developing potent and selective inhibitors.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can significantly alter the chemical reactivity and binding affinity of a molecule.[1][2] Methyl 4,4-difluorocyclohexanecarboxylate, a fluorinated cyclohexane derivative, possesses structural features that make it a potential probe for enzyme functions, particularly for hydrolases such as esterases and proteases.[3] The gem-difluoro group alpha to the carbonyl carbon can act as a bioisostere of a carbonyl hydrate, potentially stabilizing the tetrahedral intermediate formed during catalysis and thus acting as a transition-state analog inhibitor.

While this compound is primarily utilized as a synthetic intermediate in drug discovery, particularly for spirocyclic proline derivatives, its application as a direct probe for enzyme function is an area of exploratory interest.[3][4] This document provides detailed application notes and generalized protocols for utilizing this compound to investigate the function of a hypothetical serine hydrolase.

Principle of Action: A Mechanistic Probe for Hydrolases